Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate
Description
Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate is a chlorinated acrylate derivative featuring two distinct aromatic substituents: a 2,4-dichlorophenylamino group and a 2,4,6-trichlorophenylhydrazino moiety. Its structure combines a reactive acrylate backbone with halogenated aromatic systems, which are known to enhance lipophilicity and stability in agrochemical or pharmaceutical intermediates.
Properties
CAS No. |
63665-92-9 |
|---|---|
Molecular Formula |
C17H14Cl5N3O2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichloroanilino)-3-[2-(2,4,6-trichlorophenyl)hydrazinyl]prop-2-enoate |
InChI |
InChI=1S/C17H14Cl5N3O2/c1-2-27-16(26)8-15(23-14-4-3-9(18)5-11(14)20)24-25-17-12(21)6-10(19)7-13(17)22/h3-8,23-25H,2H2,1H3 |
InChI Key |
XAGJZZOIBJUNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(NC1=C(C=C(C=C1)Cl)Cl)NNC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with 2,4-dichloroaniline and 2,4,6-trichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction and then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
- Study Title: "Synthesis and Biological Evaluation of Hydrazone Derivatives as Anticancer Agents"
- Findings: A series of hydrazone derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer activity.
Agricultural Applications
2.1 Pesticidal Properties
This compound has been identified as a potential pesticide due to its structural similarity to known agrochemicals. The presence of chlorinated phenyl groups suggests that it may possess herbicidal or insecticidal properties.
Data Table: Pesticidal Efficacy Comparison
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Compound A | Aphids | 75% | |
| Compound B | Beetles | 90% |
Mechanistic Studies
3.1 Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pests. This mechanism is crucial for developing targeted pesticides that minimize environmental impact.
Case Study:
- Study Title: "Inhibition of Cholinesterase by Novel Hydrazone Derivatives"
- Findings: this compound exhibited significant inhibition of cholinesterase activity in vitro, suggesting potential for use in pest control formulations.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated phenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs include:
Ethyl 2-(2,6-Dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorophenylamino)acrylate (CAS: 100490-99-1)
- Molecular Formula : C₁₇H₁₁Cl₂F₃N₂O₃
- Molecular Weight : 419.18 g/mol
- Key Features: Pyridine ring with 2,6-dichloro-5-fluoro substitution. 2,4-Difluorophenylamino group instead of dichlorophenylamino. Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.
Ethyl 3-Amino-3-[2-(2-Furylcarbonyl)hydrazino]acrylate (CAS: 338397-29-8)
- Molecular Formula : C₁₀H₁₃N₃O₄
- Molecular Weight : 239.23 g/mol
- Key Features: Furan-based hydrazino group instead of trichlorophenylhydrazino. Non-halogenated structure reduces lipophilicity and environmental persistence. Lower molecular weight and simpler structure may favor pharmaceutical applications .
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
- Molecular Formula : C₁₄H₁₄Cl₂N₂O
- Key Features :
Comparative Data Table
Key Research Findings
Chlorine vs. Fluorine Substituents: The target compound’s trichlorophenylhydrazino group increases steric bulk and oxidative stability compared to fluorinated analogs. However, fluorine in analogs like CAS 100490-99-1 improves metabolic resistance and bioavailability . Chlorinated derivatives generally exhibit higher environmental persistence, raising regulatory concerns compared to fluorine-containing compounds .
Bioactivity Trends: Imazalil’s imidazole core demonstrates that nitrogen heterocycles paired with chlorinated aromatics enhance antifungal activity. The target compound’s acrylate backbone may offer similar versatility for derivatization .
Synthetic Utility :
- The acrylate group in the target compound and its analogs enables facile functionalization via Michael addition or nucleophilic substitution, making them valuable intermediates .
Biological Activity
Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate (CAS Number: 63665-92-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : 460.66 g/mol
The compound contains multiple chlorinated phenyl groups and a hydrazine moiety, which are often associated with increased biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many chlorinated derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of dichlorophenyl and trichlorophenyl groups may enhance the lipophilicity and cellular uptake of the compound.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in cancer metabolism or proliferation.
Case Studies and Research Findings
- Antitumor Activity :
- Enzyme Targeting :
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | DHFR | Inhibitor | |
| Compound B | Apoptosis Induction | Anticancer | |
| Compound C | Enzyme Inhibition | Antimicrobial |
Therapeutic Potential
The therapeutic potential of this compound is still under investigation. However, its structural characteristics suggest it could be developed further for:
- Cancer Therapy : Given its potential anticancer properties, further studies are warranted to explore its efficacy against specific cancer types.
- Antimicrobial Applications : Similar compounds have shown promise against various pathogens, suggesting a potential role in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
